molecular formula C4H6BrN3O B1526254 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole CAS No. 1306739-06-9

3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole

Cat. No. B1526254
M. Wt: 192.01 g/mol
InChI Key: TXZONKWHJWNMDM-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole is a chemical compound with the empirical formula C4H6BrN3O and a molecular weight of 192.01 . It is a solid substance .


Molecular Structure Analysis

The SMILES string for this compound is COc1nc(Br)nn1C . This notation provides a way to describe the structure of a chemical compound in a textual format.


Physical And Chemical Properties Analysis

3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole is a solid substance . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Anticancer and Antiproliferative Activities

Research has demonstrated the potential of 1,2,4-triazole derivatives in anticancer applications. For instance, the synthesis and anticancer evaluation of new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives showed promising results against a panel of cancer types, including non-small cell lung, colon, breast, ovarian, and leukemia cancers, among others (Bekircan, Kucuk, Kahveci, & Bektaş, 2008). Additionally, stereocontrolled synthesis of 3-methoxy and 3-benzyloxy-16-triazolyl-methyl-estra-17-ol hybrids indicated antiproliferative activities against malignant human cell lines of gynecological origin (Kiss et al., 2019).

Antimicrobial Activities

1,2,4-Triazole derivatives have also been explored for their antimicrobial properties. A study on the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives found that these compounds possessed good to moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Corrosion Inhibition

The application of 1,2,4-triazole derivatives extends to corrosion inhibition as well. Research into the adsorption behavior of new triazole derivatives as inhibitors for mild steel corrosion in acid media revealed their efficacy in this domain (Li, He, Pei, & Hou, 2007). Another study demonstrated the corrosion control of mild steel using 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole in a normal hydrochloric acid medium, showing high inhibition efficiency (Bentiss et al., 2009).

Novel Compound Synthesis

Further research has focused on the synthesis of novel 1,2,4-triazole derivatives with potential biological activity. The synthesis of trans N-Substituted Pyrrolidine Derivatives Bearing a 1,2,4-triazole Ring, for example, aimed at producing compounds with significant biological activities, including anticancer, antiviral, and anxiolytic properties (Prasad et al., 2021).

Safety And Hazards

The compound has been classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . The safety information also includes a warning (GHS07) and the hazard statement H302 .

properties

IUPAC Name

3-bromo-5-methoxy-1-methyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3O/c1-8-4(9-2)6-3(5)7-8/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZONKWHJWNMDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901258706
Record name 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901258706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole

CAS RN

1306739-06-9
Record name 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306739-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901258706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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